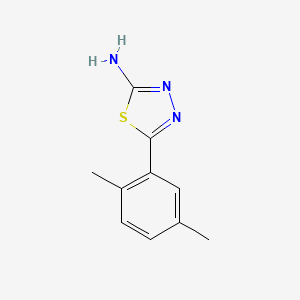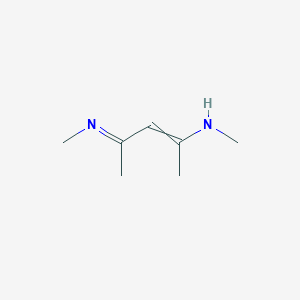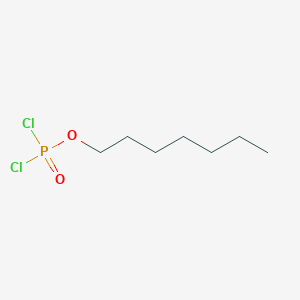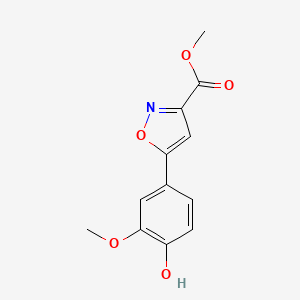
3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride is an organic compound characterized by the presence of a difluoromethoxy group, a hydroxy group, and a benzimidoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. For instance, one method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane, followed by oxidation and chlorination of the carboxylic acid . The final step involves N-acylation using sodium hydroxide as the alkali, which has been found to be more economical for scale-up production compared to other alkalis like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of sodium hydroxide in the final step of synthesis suggests that this method could be adapted for large-scale production due to its cost-effectiveness and safety advantages .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidoyl chloride moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives, while substitution reactions can introduce various functional groups onto the benzimidoyl chloride moiety .
Applications De Recherche Scientifique
3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride has several scientific research applications:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds due to its reactivity and stability.
Agrochemicals: The compound is also utilized in the production of agrochemicals, although specific examples are not extensively documented.
Organic Electronics: Its unique reactivity makes it suitable for use in materials for organic electronics.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride involves its interaction with specific molecular targets and pathways. For instance, sulfonamide derivatives, which are structurally related, exhibit antimicrobial and anticancer activities by inhibiting dihydrofolate reductase (DHFR) and other enzymes . The exact molecular targets and pathways for this compound may vary depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethoxy)benzenesulfonyl Chloride: This compound is structurally similar and is used in similar applications, such as the synthesis of pharmaceuticals and agrochemicals.
Other Difluoromethoxy Compounds: Compounds with the difluoromethoxy group often exhibit similar reactivity and stability, making them useful in various chemical syntheses.
Uniqueness
3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Propriétés
Formule moléculaire |
C8H6ClF2NO2 |
|---|---|
Poids moléculaire |
221.59 g/mol |
Nom IUPAC |
3-(difluoromethoxy)-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H6ClF2NO2/c9-7(12-13)5-2-1-3-6(4-5)14-8(10)11/h1-4,8,13H |
Clé InChI |
XBWBGBMFKIZXSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)F)C(=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)
